Chemical structure and molecular weight of 6-Chloro-5-methylpyridazine-3-carbonitrile
Chemical structure and molecular weight of 6-Chloro-5-methylpyridazine-3-carbonitrile
[1]
Executive Summary
6-Chloro-5-methylpyridazine-3-carbonitrile is a highly specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of thyroid hormone receptor beta (TRβ) agonists, glucagon receptor antagonists, and kinase inhibitors.[1][2] Its structure features a pyridazine core decorated with orthogonal reactive handles: an electrophilic chlorine atom at position 6 (susceptible to SNAr) and a nitrile group at position 3 (precursor to amides, amines, or heterocycles).
This guide details the physicochemical profile, regioselective synthesis, and reactivity patterns of this compound, providing researchers with a roadmap for its utilization in medicinal chemistry campaigns.
Part 1: Chemical Identity & Physicochemical Profile[4]
The molecule is defined by a 1,2-diazine ring substituted with a methyl group, a chloro group, and a cyano group. The specific arrangement (5-methyl) distinguishes it from its regioisomer, 6-chloro-4-methylpyridazine-3-carbonitrile, a difference critical for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 6-Chloro-5-methylpyridazine-3-carbonitrile | |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | Calculated based on standard atomic weights.[1] |
| Exact Mass | 153.0094 Da | Monoisotopic |
| SMILES | Cc1cc(Cl)nnc1C#N | |
| CAS Number | Not widely listed | Analogous to 6-chloro-3-pyridazinecarbonitrile (CAS 35857-89-7). |
| Precursor CAS | 19064-64-3 | 3,6-Dichloro-4-methylpyridazine |
| Predicted LogP | 1.2 – 1.5 | Moderately lipophilic; suitable for CNS penetration. |
| Topological Polar Surface Area | ~51 Ų | Dominated by the nitrile and pyridazine nitrogens. |
| Physical State | Off-white to pale yellow solid | Typical for chloropyridazines. |
Part 2: Synthetic Architecture & Regioselectivity
The synthesis of 6-Chloro-5-methylpyridazine-3-carbonitrile presents a classic problem in heterocyclic regioselectivity. The most direct route involves the cyanation of 3,6-dichloro-4-methylpyridazine .
The Regioselectivity Challenge
The starting material, 3,6-dichloro-4-methylpyridazine, has two electrophilic sites (C3 and C6).
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C3 Position: Sterically hindered by the adjacent methyl group at C4.
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C6 Position: Sterically accessible.
Under nucleophilic aromatic substitution (SNAr) conditions or transition-metal catalyzed cyanation, the incoming nucleophile preferentially attacks the less hindered C6 position . Following IUPAC priority rules, the carbon bearing the nitrile becomes C3 in the product, shifting the methyl group to position 5. Thus, the thermodynamically and kinetically favored product is the desired 6-Chloro-5-methylpyridazine-3-carbonitrile .
Protocol: Palladium-Catalyzed Cyanation
Note: This protocol is adapted from standard methodologies for chloropyridazines to ensure safety and yield.
Reagents:
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Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 eq)
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Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: DMF (anhydrous)
Step-by-Step Workflow:
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Inerting: Charge a reaction vessel with 3,6-dichloro-4-methylpyridazine, Zn(CN)₂, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).
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Solvation: Add anhydrous DMF via syringe.
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LCMS.
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Checkpoint: Stop when the mono-cyano product peaks. Over-reaction leads to the dicyano byproduct.
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Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.
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Purification: Flash column chromatography (Hexanes/EtOAc). The desired isomer (5-methyl) typically elutes differently than the trace 4-methyl isomer due to dipole moment differences.
Visualization: Synthetic Pathway
The following diagram illustrates the regiochemical outcome of the cyanation reaction.
Caption: Regioselective cyanation of the dichloro-precursor. The methyl group directs substitution to the distal chlorine via steric hindrance.
Part 3: Reactivity & Functionalization
For drug developers, this molecule serves as a bifunctional scaffold. The reactivity is governed by the electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing nitrile group.
Nucleophilic Aromatic Substitution (SNAr) at C6
The remaining chlorine at position 6 is highly activated. The nitrile at C3 pulls electron density from the ring, making C6 susceptible to attack by amines, alkoxides, or thiols.
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Application: Introduction of solubilizing tails (e.g., piperazines) or pharmacophores.
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Conditions: Mild bases (K₂CO₃ or DIPEA) in polar aprotic solvents (DMSO, DMF) at 60–100°C.
Nitrile Transformations at C3
The nitrile group is a versatile "masked" functionality.
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Hydrolysis: Acidic or basic hydrolysis yields the carboxylic acid or primary amide .
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Reduction: Hydrogenation (Raney Ni) yields the aminomethyl group (-CH₂NH₂).
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Cyclization: Reaction with hydrazine yields amino-pyrazoles; reaction with hydroxylamine yields amidoximes (precursors to oxadiazoles).
Visualization: Functionalization Logic
Caption: Orthogonal reactivity map showing S_NAr potential at C6 and nitrile derivatization at C3.
Part 4: Analytical Validation
To validate the identity of synthesized batches, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆ or CDCl₃):
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Aromatic Region: A single singlet signal around δ 7.8 – 8.0 ppm . This corresponds to the proton at C4. The absence of splitting confirms the substitution pattern.
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Aliphatic Region: A singlet around δ 2.4 – 2.6 ppm corresponding to the methyl group at C5.
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LCMS:
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Mass: [M+H]⁺ = 154.0 (approx).
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Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks due to the Chlorine-35/37 isotopes.
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Part 5: Safety & Handling
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Cyanide Hazard: While the nitrile group is covalently bonded, the synthesis involves Zn(CN)₂. All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
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Skin Sensitization: Chloropyridazines are potent sensitizers. Double-gloving (Nitrile) is recommended.
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Waste Disposal: Aqueous waste from the cyanation reaction must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
References
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ChemicalBook. (n.d.). 6-chloro-5-methyl-2H-pyridazin-3-one (Precursor Data).[1][3][4] Retrieved from
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PubChem. (n.d.).[5][6] 6-Chloro-3-pyridinecarbonitrile (Analogous Chemistry).[7][8] National Library of Medicine. Retrieved from
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Sincere Chemical. (n.d.). 6-Chloro-3-pyridazinecarbonitrile Reactivity Profile. Retrieved from
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ResearchGate. (2002). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Demonstrates pyridazine ring halogenation/substitution logic). Retrieved from
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